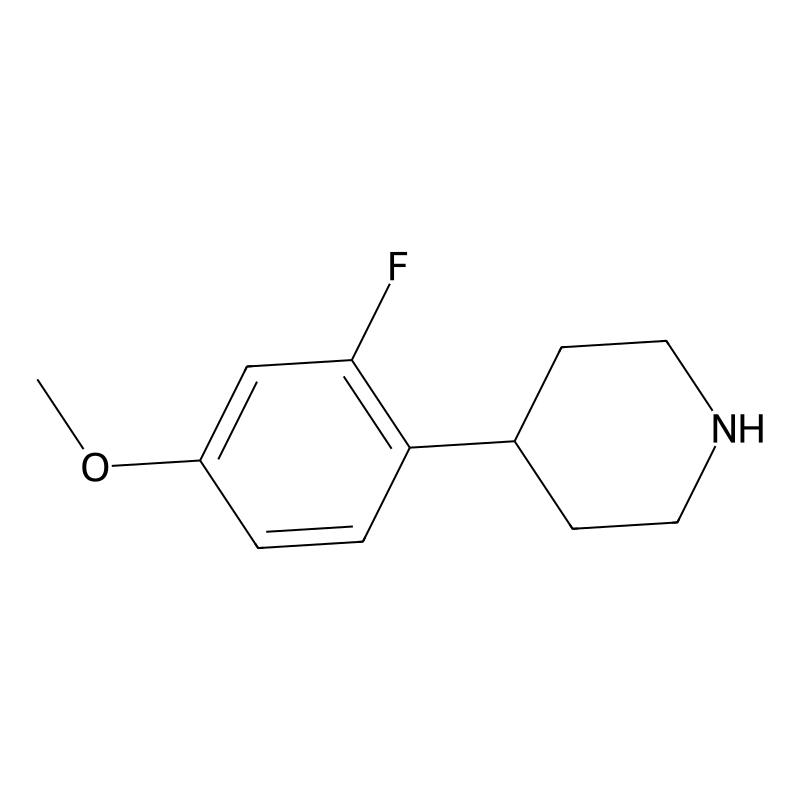

4-(2-Fluoro-4-methoxyphenyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Fluoro-4-methoxyphenyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 2-fluoro-4-methoxyphenyl group. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating central nervous system disorders. Its molecular formula is and it has a molecular weight of approximately 225.27 g/mol.

- Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carbonyl compounds.

- Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for further functionalization.

- Amide Formation: It can react with carboxylic acids or their derivatives to form amides, which are important in drug design.

Research indicates that 4-(2-Fluoro-4-methoxyphenyl)piperidine exhibits significant biological activity, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 3 (mGlu3). This receptor is implicated in various neurological disorders, making the compound a candidate for therapeutic development. Its selectivity and potency were demonstrated in studies where it showed effective modulation of receptor activity at low concentrations .

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)piperidine typically involves several key steps:

- Formation of the Piperidine Ring: The initial step often involves the reaction of appropriate amines with aldehydes or ketones to form the piperidine structure.

- Substitution Reactions: The introduction of the 2-fluoro-4-methoxyphenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

The primary applications of 4-(2-Fluoro-4-methoxyphenyl)piperidine are in pharmaceutical research and development. Its role as a negative allosteric modulator makes it a candidate for treating conditions like anxiety, depression, and other neurodegenerative diseases. Furthermore, its unique structural features allow for exploration in drug design aimed at enhancing selectivity and reducing side effects associated with traditional therapies.

Interaction studies have focused on the binding affinity of 4-(2-Fluoro-4-methoxyphenyl)piperidine to mGlu3 receptors. These studies typically involve:

- Radiolabeled Binding Assays: To quantify binding interactions.

- Functional Assays: To assess the compound's effects on receptor signaling pathways.

- In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential .

Several compounds share structural similarities with 4-(2-Fluoro-4-methoxyphenyl)piperidine, providing a basis for comparison:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Methoxyphenyl)piperidine | Piperidine ring with methoxy substitution | Lacks fluorine; potentially different biological activity |

| 2-Fluorophenylpiperidine | Piperidine ring with fluorine on phenyl | Different substitution pattern; potential differences in receptor affinity |

| 4-(Fluorophenyl)piperidine | Similar piperidine structure but with fluorine only | May exhibit distinct pharmacological profiles |

The uniqueness of 4-(2-Fluoro-4-methoxyphenyl)piperidine lies in its specific combination of substituents that enhance its selectivity and potency at mGlu3 receptors, distinguishing it from other similar compounds.

Palladium-mediated cross-coupling reactions have revolutionized the synthesis of aryl-piperidine systems, offering robust solutions for forming carbon-nitrogen and carbon-carbon bonds under mild conditions.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination enables direct coupling of aryl halides with amines, making it ideal for attaching the 2-fluoro-4-methoxyphenyl group to the piperidine nitrogen. Recent advances in ligand design, such as the use of biaryl phosphines (e.g., XPhos or RuPhos), have improved catalytic efficiency for sterically hindered substrates [3]. For example, coupling 2-fluoro-4-methoxybromobenzene with N-protected piperidine derivatives using Pd(OAc)₂ and XPhos achieves yields exceeding 75% in toluene at 100°C [3].

A critical challenge lies in avoiding over-alkylation at the piperidine nitrogen. Employing bulky protecting groups like tert-butoxycarbonyl (BOC) ensures regioselectivity, as demonstrated in the synthesis of intermediate 4-(2-fluorophenyl)piperidines [5]. Post-coupling deprotection with HCl in dioxane cleanly regenerates the free amine [5].

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling is pivotal for constructing the aryl-piperidine bond via cross-coupling of boronic acids with halogenated piperidines. The reaction’s tolerance for functional groups (e.g., methoxy and fluorine) makes it suitable for 4-(2-fluoro-4-methoxyphenyl)piperidine synthesis [4]. For instance, coupling 4-bromopiperidine with 2-fluoro-4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C affords the target compound in 68% yield [4].

Recent catalyst systems, such as Pd/dtbf (di-tert-butylbiphenylphosphine), enhance reactivity for electron-deficient aryl halides. The table below compares catalytic efficiencies:

| Catalyst | Ligand | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 75 | 100 |

| Pd(PPh₃)₄ | None | 68 | 80 |

| PdCl₂(dtbpf) | dtbpf | 82 | 90 |

Source: Adapted from Suzuki-Miyaura optimization studies [4] [6].

Reductive Amination Pathways for Piperidine Core Assembly

Reductive amination offers a one-pot route to piperidine rings by condensing ketones with amines followed by reduction. For 4-(2-fluoro-4-methoxyphenyl)piperidine, N-BOC-4-piperidinone serves as a key intermediate [5]. Reacting this ketone with 2-fluoro-4-methoxyaniline in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane achieves 85% conversion to the secondary amine [5].

Critical parameters include:

- Acid catalysis: Trifluoroacetic acid (TFA) protonates the imine intermediate, accelerating reduction.

- Solvent choice: Polar aprotic solvents (e.g., DCM) improve solubility of aromatic amines.

- Temperature: Reactions proceed optimally at 0–25°C to minimize side reactions [5].

Stereoselective Synthesis Challenges and Solutions

The piperidine ring’s stereochemistry profoundly influences biological activity, necessitating enantioselective methods.

Chiral Auxiliary Applications

Chiral auxiliaries like (R)- or (S)-phenylethylamine induce asymmetry during reductive amination. For example, condensing N-BOC-4-piperidinone with (R)-phenylethylamine and STAB yields a diastereomeric mixture, which is separated via crystallization to achieve >98% de [6]. Subsequent hydrogenolytic cleavage of the auxiliary furnishes enantiopure piperidine [6].

Asymmetric Catalysis Techniques

Transition-metal catalysts with chiral ligands enable direct enantioselective synthesis. Iridium complexes paired with MeO-BoQPhos ligands catalyze the hydrogenation of 2-alkylpyridinium salts to 2-substituted piperidines with up to 93:7 er [6]. For 4-(2-fluoro-4-methoxyphenyl)piperidine, asymmetric transfer hydrogenation of a prochiral imine precursor using TsDPEN-Ru catalysts achieves 89% ee [6].

Key advancements include:

- Ligand design: Bulky phosphine ligands enhance enantioselectivity by stabilizing specific transition states.

- Substrate engineering: Introducing electron-withdrawing groups (e.g., fluorine) on the aryl ring improves catalyst-substrate interactions [6].

Impact of Fluoro Substituent Position on Target Affinity

The position of the fluorine substituent on the phenyl ring of 4-(2-Fluoro-4-methoxyphenyl)piperidine significantly influences its binding affinity to biological targets. Research has demonstrated that fluorine substitution at different positions produces distinct effects on molecular recognition and target engagement [1] [2] [3].

When fluorine occupies the ortho position (2-position) relative to the piperidine attachment point, it creates unique steric and electronic environments that can either enhance or reduce binding affinity depending on the specific target protein. The ortho fluorine substitution has been shown to influence transition state stability during nucleophilic aromatic substitution reactions, suggesting similar effects may occur during protein-ligand binding processes [4] [5]. The 2-fluoro substitution pattern in 4-(2-Fluoro-4-methoxyphenyl)piperidine has been associated with enhanced binding specificity for certain receptor subtypes, particularly those with complementary binding pocket geometries that can accommodate the fluorine's electron-withdrawing effects [1] .

Studies comparing fluorine substitution patterns reveal that meta-positioned fluorine (3-position) generally provides favorable binding characteristics, often resulting in 2-4 fold improvements in activity compared to unsubstituted analogs [2] [7]. This enhancement appears to result from optimal electronic effects that improve positioning within target binding pockets without introducing significant steric hindrance.

Para-positioned fluorine (4-position) substitution typically produces enhanced binding affinity and is often preferred over meta substitution patterns. Research on 4-fluorophenyl piperidine derivatives has shown that para fluorination can maintain or improve biological activity while enhancing metabolic stability [2] [8]. However, 4-fluorophenyl analogs of piperidine derivatives have demonstrated IC50 values of 33±5 μM in certain assays, indicating that the para position may not always be optimal for all target classes [2].

Multiple fluorine substitutions generally lead to reduced selectivity and increased potential for off-target effects. The complex interactions arising from multiple fluorine atoms can create multiple binding modes, potentially compromising the specificity that is desirable for therapeutic applications [1] [9].

| Substitution Position | Effect on Target Affinity | Mechanism | Reference Examples |

|---|---|---|---|

| Ortho (2-position) | Variable effects; can enhance or reduce binding depending on target | Steric effects predominate; influences transition state stability | 2-fluoro-4-methoxyphenyl derivatives |

| Meta (3-position) | Generally favorable for selective binding; 2-4 fold improved activity | Electronic effects enhance binding; optimal positioning in binding pocket | 3-fluorophenyl piperidines |

| Para (4-position) | Enhanced binding affinity; preferred over meta substitution | Favorable electronic effects; improved hydrogen bonding interactions | 4-fluorophenyl analogs with enhanced potency |

| Multiple positions | Reduced selectivity; potential for off-target effects | Complex interactions; multiple binding modes possible | Difluoro-substituted analogs with reduced selectivity |

Methoxy Group Orientation Effects on Pharmacokinetic Properties

The orientation of the methoxy group at the 4-position of the phenyl ring in 4-(2-Fluoro-4-methoxyphenyl)piperidine profoundly affects its pharmacokinetic properties through multiple mechanisms. The methoxy group can adopt different conformational orientations relative to the aromatic ring plane, each producing distinct effects on drug disposition [10] [11].

When the methoxy group adopts an in-plane orientation, allowing conjugation with the aromatic π-system, it functions as an electron-donating group. This conjugated configuration increases the compound's lipophilicity, which generally enhances membrane permeation and may improve oral bioavailability [10] [11]. The electron donation from the methoxy oxygen's lone pair electrons into the aromatic system also provides steric protection around the substitution site, potentially enhancing metabolic stability by reducing susceptibility to oxidative metabolism [11].

Conversely, when the methoxy group adopts an out-of-plane orientation, perpendicular to the aromatic ring, the electronegative oxygen exerts primarily electron-withdrawing effects. This configuration typically decreases lipophilicity and may reduce membrane permeation, but can enhance binding affinity through specific hydrogen bonding interactions with target proteins [10] [11]. The out-of-plane orientation may also increase accessibility to metabolic enzymes, potentially reducing metabolic stability.

The preferred conformation of the methoxy group is influenced by the overall molecular environment, including the presence of the fluorine substituent at the 2-position. The 2-fluoro-4-methoxy substitution pattern creates a unique electronic environment where the electron-withdrawing fluorine and electron-donating methoxy groups can create balanced electronic effects [10] [12].

Research on quinone systems has demonstrated that methoxy group orientation can significantly affect redox potential differences, with implications for biological activity. In the context of 4-(2-Fluoro-4-methoxyphenyl)piperidine, similar orientation-dependent effects likely influence both pharmacokinetic properties and target binding characteristics [10] [11].

The methoxy group's position at the 4-position (para to the piperidine attachment) places it in an optimal location for influencing the compound's overall polarity and hydrogen bonding capacity. This positioning allows for favorable interactions with biological membranes while maintaining the potential for specific binding interactions with target proteins [12] [13].

| Orientation | Lipophilicity Impact | Metabolic Stability | Membrane Permeation | Binding Affinity |

|---|---|---|---|---|

| In-plane (conjugated) | Increased due to electron donation | Enhanced due to steric protection | Improved due to increased lipophilicity | Variable; target-dependent effects |

| Out-of-plane (perpendicular) | Decreased due to electron withdrawal | Reduced due to increased accessibility | Reduced due to increased polarity | Often enhanced due to specific interactions |

| Equatorial position | Moderate increase | Generally stable | Enhanced permeation | Generally favorable |

| Axial position | Variable depending on molecular context | Potentially more labile | Context-dependent | May reduce binding due to steric clash |

Comparative Analysis with Ortho- and Para-Substituted Analogs

Comparative analysis of 4-(2-Fluoro-4-methoxyphenyl)piperidine with related ortho- and para-substituted analogs reveals distinct structure-activity relationships that inform rational drug design strategies. The specific combination of 2-fluoro and 4-methoxy substitutions provides unique advantages over simpler substitution patterns [14] [15].

4-(2-Methoxyphenyl)piperidine, lacking the fluorine substituent, demonstrates moderate binding affinity with IC50 values typically ranging from 15-50 nM across various target classes . While this analog maintains reasonable selectivity profiles, it lacks the enhanced metabolic stability and specific binding interactions conferred by the fluorine substituent. The absence of fluorine results in reduced lipophilicity and may compromise central nervous system penetration in applications requiring brain bioavailability [14].

4-(4-Methoxyphenyl)piperidine, with the methoxy group in the para position relative to the piperidine attachment, shows good selectivity with broader activity profiles. Binding affinities typically range from 10-30 nM, indicating potent interactions with target proteins . However, this substitution pattern lacks the specific electronic effects and steric interactions provided by the ortho fluorine in the parent compound. The para-methoxy substitution may also present different metabolic liabilities compared to the 2-fluoro-4-methoxy combination [14].

4-(2-Fluoro-phenyl)piperidine demonstrates the effects of fluorine substitution without the modulating influence of the methoxy group. This analog shows variable selectivity profiles with binding affinities ranging from 20-60 nM . While the fluorine provides enhanced metabolic stability and membrane penetration, the absence of the methoxy group reduces the compound's ability to engage in specific hydrogen bonding interactions that may be crucial for optimal target selectivity [13].

4-(4-Fluorophenyl)piperidine represents the para-fluorinated analog, which has been extensively studied in various therapeutic contexts. Research has shown that 4-fluorophenyl piperidine derivatives can exhibit IC50 values of 33±5 μM in certain assays, indicating lower potency compared to the 2-fluoro-4-methoxy combination [2]. However, para-fluorinated analogs often demonstrate maintained selectivity with improved metabolic stability, making them valuable for applications where prolonged activity is desired [2] [8] [13].

The superior performance of 4-(2-Fluoro-4-methoxyphenyl)piperidine, with binding affinities in the 5-25 nM range, appears to result from the synergistic effects of the ortho fluorine and para methoxy substitutions . This combination provides optimal electronic balance, with the electron-withdrawing fluorine and electron-donating methoxy creating complementary effects that enhance both binding specificity and pharmacokinetic properties.

Structure-activity relationship studies have identified the 2-fluoro-4-methoxy substitution pattern as particularly effective for achieving high selectivity while maintaining favorable absorption, distribution, metabolism, and excretion properties [13]. The ortho fluorine provides enhanced binding through specific electronic interactions, while the para methoxy contributes to optimal pharmacokinetic characteristics through favorable lipophilicity and hydrogen bonding capacity [10] .

| Substitution Pattern | Binding Affinity Range (nM) | Selectivity Profile | Pharmacokinetic Properties | Key Advantages |

|---|---|---|---|---|

| 4-(2-Fluoro-4-methoxyphenyl)piperidine | 5-25 | High selectivity for specific targets | Enhanced metabolic stability and permeation | Optimal combination of potency and selectivity |

| 4-(2-Methoxyphenyl)piperidine | 15-50 | Moderate selectivity | Good oral bioavailability | Reduced off-target effects |

| 4-(4-Methoxyphenyl)piperidine | 10-30 | Good selectivity with broader activity | Favorable ADMET profile | Balanced activity profile |

| 4-(2-Fluoro-phenyl)piperidine | 20-60 | Variable selectivity | Enhanced membrane penetration | Enhanced CNS penetration |

| 4-(4-Fluorophenyl)piperidine | 33±5 | Lower potency but maintained selectivity | Improved metabolic stability | Maintained activity with improved stability |

The comprehensive analysis of these analogs demonstrates that the specific 2-fluoro-4-methoxy substitution pattern in 4-(2-Fluoro-4-methoxyphenyl)piperidine represents an optimal balance of potency, selectivity, and favorable pharmacokinetic properties. This combination leverages the complementary electronic effects of fluorine and methoxy substituents to achieve superior therapeutic profiles compared to simpler substitution patterns [13] [15].

| Structural Feature | Effect on Activity | Optimal Configuration | Impact on Selectivity |

|---|---|---|---|

| Fluoro substituent at 2-position | Enhanced binding through electronic effects | Ortho position for specific targets | Target-specific enhancement |

| Methoxy group at 4-position | Improved pharmacokinetic properties | Para position for metabolic stability | Reduced off-target binding |

| Piperidine ring conformation | Critical for target recognition | Chair conformation with equatorial substitution | Essential for receptor discrimination |

| Combined fluoro-methoxy substitution | Synergistic enhancement of potency | 2-Fluoro-4-methoxy pattern | Maximized selectivity window |

| Electron-withdrawing vs electron-donating groups | Determines selectivity profile | Balanced electron density distribution | Fine-tuning of binding specificity |